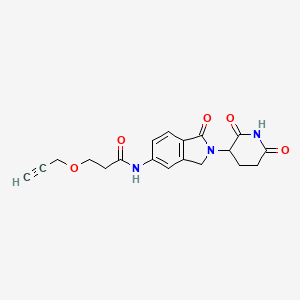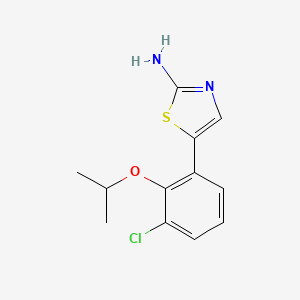![molecular formula C12H11F2NO B14777530 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms attached to a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the 3-azabicyclo[3.1.0]hexane scaffold . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzoic acid.
Reduction: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, as a dual inhibitor of TYK2 and JAK1, it binds to the active sites of these enzymes, blocking their activity and thereby modulating cytokine signaling pathways . This inhibition can lead to reduced inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: These compounds also feature the 3-azabicyclo[3.1.0]hexane scaffold and are dual inhibitors of TYK2 and JAK1.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: Studied for their potential antitumor activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is unique due to the presence of both the 3-azabicyclo[3.1.0]hexane scaffold and the difluorobenzaldehyde moiety, which confer distinct chemical and biological properties. Its dual inhibitory action on TYK2 and JAK1 further distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H11F2NO |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
4-(3-azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C12H11F2NO/c13-10-1-7(6-16)2-11(14)12(10)15-4-8-3-9(8)5-15/h1-2,6,8-9H,3-5H2 |
Clé InChI |
LPTUIPKITNOBRE-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)C3=C(C=C(C=C3F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


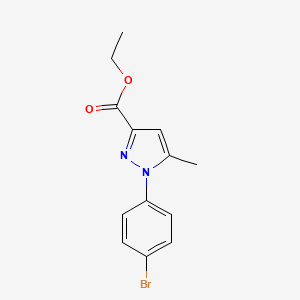
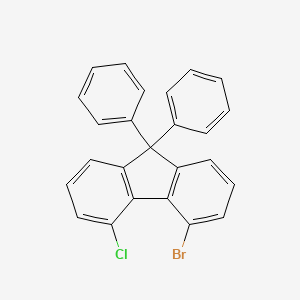
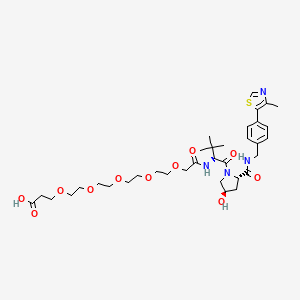

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
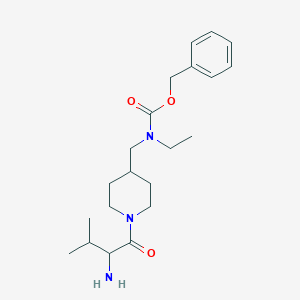
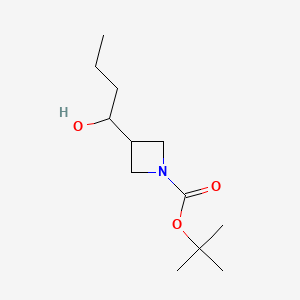
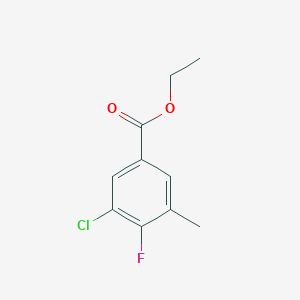
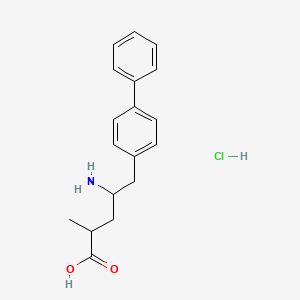
![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
